molecular formula C26H24N2O4S B11137509 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137509
M. Wt: 460.5 g/mol
InChI Key: CJNVVCCGQFGFCD-LNVKXUELSA-N
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Description

“3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, benzofuran, carbonyl, phenyl, thiazole, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic strategies might include:

    Formation of the benzofuran ring: This could be achieved through cyclization reactions involving phenol derivatives and appropriate electrophiles.

    Introduction of the thiazole ring: This might involve the condensation of thioamides with α-haloketones.

    Construction of the pyrrolone core: This could be synthesized via cyclization reactions involving amides and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimizing each synthetic step for yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like chromatography to isolate intermediates and final products.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: The compound’s diverse functional groups make it a candidate for studying interactions with biological targets.

Medicine

    Drug development:

Industry

    Material science: Applications in developing new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, the compound’s functional groups could interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved might include:

    Enzyme inhibition or activation: Depending on the interaction with active sites.

    Receptor binding: Leading to agonistic or antagonistic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran moieties.

    Thiazole derivatives: Compounds with thiazole rings.

    Pyrrolone derivatives: Compounds with pyrrolone cores.

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H24N2O4S/c1-14(2)16-4-6-17(7-5-16)22-21(24(30)25(31)28(22)26-27-10-11-33-26)23(29)18-8-9-20-19(13-18)12-15(3)32-20/h4-11,13-15,22,29H,12H2,1-3H3/b23-21-

InChI Key

CJNVVCCGQFGFCD-LNVKXUELSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)C)O

Origin of Product

United States

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